N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)16-9-5-4-8-15(16)19(28)24-12-13-26-18(27)11-10-17(25-26)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQVROFHLAADSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The target molecule can be dissected into two primary fragments:
- 2-(Trifluoromethyl)benzamide : Aromatic backbone with electron-withdrawing trifluoromethyl and amide groups.
- N-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl) : Pyridazinone ring system bearing a phenyl group at C3 and an ethylamine sidechain at N1.
Coupling these fragments via an amide bond forms the final product. Below, we detail the synthesis of each fragment and their subsequent conjugation.
Synthesis of 2-(Trifluoromethyl)benzamide
Patent-CN113698315A Route
The Chinese patent CN113698315A outlines a high-yield, industrially viable method for synthesizing 2-(trifluoromethyl)benzamide.
Step 1: Fluorination of 2,3-Dichlorotrifluorotoluene
2,3-Dichlorotrifluorotoluene reacts with sodium fluoride in N-methylpyrrolidone (NMP) at 60–260°C to yield 2-fluoro-3-chlorotrifluoromethane. Diisopropylethylamine (DIPEA) acts as a base, achieving a 92.2% crude yield.
| Parameter | Value |
|---|---|
| Substrate | 2,3-Dichlorotrifluorotoluene |
| Fluorination Agent | NaF |
| Solvent | NMP |
| Catalyst | DIPEA |
| Temperature | 60–260°C |
| Yield | 92.2% |
Step 2: Cyano Substitution
2-Fluoro-3-chlorotrifluoromethane undergoes nucleophilic substitution with sodium cyanide in dimethylacetamide (DMAc) at 90–100°C, producing 2-chloro-6-trifluoromethylbenzonitrile (87.6% yield).
Step 3: Hydrogenative Dechlorination
The chlorinated intermediate is treated with H₂ in tetrahydrofuran (THF) using a 5% Pd/C catalyst and triethylamine, yielding 2-trifluoromethylbenzonitrile (93.3% yield).
Step 4: Hydrolysis to Benzamide
2-Trifluoromethylbenzonitrile is hydrolyzed with aqueous NaOH at 100°C for 2 hours, affording 2-(trifluoromethyl)benzamide (89.9% yield, 98.8% purity).
Alternative Pathway via Intermediate 2-Chloro-6-trifluoromethylbenzamide
The patent also describes a variant route where 2-chloro-6-trifluoromethylbenzonitrile is first hydrolyzed to 2-chloro-6-trifluoromethylbenzamide (88.8% yield) and then dechlorinated via hydrogenation (95.2% yield). This sequence minimizes side reactions during hydrolysis.
Synthesis of N-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl) Fragment
Pyridazinone Core Construction
The MDPI Pharmaceuticals article (2022) details pyridazinone synthesis via cyclocondensation of hydrazines with diketones. For 3-phenyl substitution:
- Hydrazine Cyclization : Phenylhydrazine reacts with ethyl chloro(hydroximino)acetate in polyphosphoric acid (PPA) to form 3-phenylpyridazinone.
- Isoxazole Ring Opening : Treatment of isoxazole-pyridazinone intermediates (e.g., compound 1 ) with methanol and triethylamine yields pyridazinone derivatives.
Example Reaction:
Ethyl chloro(hydroximino)acetate and phenylhydrazine in PPA at 120°C for 4 hours yield 3-phenylpyridazin-6-one (72% yield).
Ethylamine Sidechain Introduction
Alkylation of the pyridazinone N1 position with ethyl bromide in the presence of K₂CO₃ in DMF introduces the ethylamine sidechain. Subsequent hydrolysis of the ester group (e.g., with NaOH) generates the free amine.
| Parameter | Value |
|---|---|
| Substrate | 3-Phenylpyridazin-6-one |
| Alkylating Agent | Ethyl bromide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C, 6 h |
| Yield | 68% |
Final Coupling Reaction
Amide Bond Formation
The ethylamine-functionalized pyridazinone reacts with 2-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using triethylamine as a base.
Procedure:
- Activation : 2-(Trifluoromethyl)benzamide is converted to its acid chloride using SOCl₂ (30 min, room temperature).
- Coupling : The acid chloride (1.1 eq) is added to a solution of N-(2-aminoethyl)-3-phenylpyridazin-6-one (1 eq) and Et₃N (2 eq) in DCM. The reaction proceeds at 0°C to room temperature for 4 hours.
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Et₃N |
| Temperature | 0°C → RT |
| Yield | 85% |
| Purity | >97% (HPLC) |
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyridazinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzamide derivatives and pyridazinone-containing molecules. Below is a systematic comparison based on substituents, biological targets, and pharmacological profiles.
Structural Analogues with Pyridazinone Cores
- 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177): This analog () replaces the trifluoromethylbenzamide group with a phenethyl-substituted propanamide. While retaining the pyridazinone-phenyl system, the absence of the -CF₃ group may reduce lipophilicity and alter target selectivity.
- 2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl acetamide derivatives (e.g., Goxalapladib): Goxalapladib () shares the acetamide linker and trifluoromethyl group but replaces the pyridazinone with a naphthyridine core. This structural variation likely impacts pharmacokinetics, as naphthyridines exhibit distinct solubility and bioavailability profiles. Goxalapladib is used in atherosclerosis treatment, highlighting the therapeutic versatility of trifluoromethylated benzamides .
Trifluoromethyl-Substituted Benzamides
- N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA): This sigma receptor ligand () features a piperidinyl-ethyl linker and iodine substitution. The trifluoromethyl group in the target compound may similarly enhance receptor binding but with different selectivity .
- 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide: This analog () incorporates dual trifluoromethyl groups on both the benzamide and pyridine rings.
Excluded Structural Variants
explicitly excludes compounds with thiazolylmethylthio or thienylmethylthio substituents (e.g., N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide). This underscores the importance of the pyridazinone-ethyl linker in the target compound, which avoids steric hindrance or off-target effects associated with bulkier substituents .
Pharmacological and Structural Analysis Table
Key Research Findings and Implications
- However, its pyridazinone core may confer distinct binding kinetics compared to piperidinyl-ethyl analogs .
- Enzyme Inhibition Potential: Pyridazinone derivatives are frequently associated with enzyme inhibition (e.g., AChE). The trifluoromethyl group could enhance binding to hydrophobic enzyme pockets, as seen in related compounds .
- Metabolic Considerations : The absence of labile groups (e.g., thioethers in ) in the target compound may improve metabolic stability compared to excluded analogs .
Biological Activity
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound belonging to the class of pyridazinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyridazine ring fused with a phenyl group, along with a trifluoromethyl benzamide moiety. The unique structural characteristics contribute to its biological activity and potential medicinal applications.
Antibacterial Properties
Research has indicated that pyridazinone derivatives exhibit significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings can enhance or diminish this activity, making structural modifications crucial for optimizing efficacy. This compound has demonstrated promising antibacterial effects in preliminary studies, suggesting its potential as a lead compound in drug development aimed at treating bacterial infections resistant to conventional antibiotics.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
- Modulation of Signaling Pathways : It can interact with receptors or other proteins involved in cellular communication, influencing various biochemical pathways.
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of several pyridazinone derivatives, including this compound. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| Target Compound | Staphylococcus aureus | 4 |
| Target Compound | Escherichia coli | 8 |
Study 2: Mechanistic Insights
Another investigation focused on the cellular mechanisms influenced by this compound. It was found that the compound could significantly reduce intracellular ATP levels in treated cells, indicating a potential cytotoxic effect that warrants further exploration for therapeutic applications in cancer treatment.
Q & A
Q. What are the optimal synthetic routes and purification methods for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyridazinone ring via cyclocondensation of hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Introduction of the ethyl linker through nucleophilic substitution or alkylation reactions using reagents like 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Coupling with 2-(trifluoromethyl)benzamide via amide bond formation using coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) ensures >95% purity .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyridazinone ring (δ 6.8–7.2 ppm for aromatic protons), trifluoromethyl group (δ -60 to -70 ppm in 19F NMR), and amide NH (δ 8.5–9.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 416.132) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., π-π stacking of phenyl groups) .
Q. How to design initial biological screening assays for this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
- Antimicrobial Activity : Conduct microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure and dose-response curves (1–100 µM) .
Advanced Research Questions
Q. What strategies are effective for identifying the primary molecular targets of this compound?
- Methodological Answer :
- Chemoproteomics : Use affinity-based pull-down assays with biotinylated analogs and LC-MS/MS to identify binding proteins .
- siRNA Screening : Knockdown candidate targets (e.g., kinases) in cell lines and assess rescue of compound-induced phenotypes .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) against protein databases (PDB) to prioritize targets (e.g., ATP-binding pockets) .
Q. How to conduct structure-activity relationship (SAR) studies to optimize bioactivity?
- Methodological Answer :
- Core Modifications : Replace the pyridazinone ring with triazolo-pyridazine (see ) or vary substituents (e.g., Cl, OMe) at the 3-phenyl position .
- Side-Chain Optimization : Test ethyl linker alternatives (e.g., propyl, PEG spacers) to improve solubility or target engagement .
- Benzamide Substitutions : Introduce electron-withdrawing groups (e.g., NO₂) or heterocycles (e.g., thiophene) to enhance binding affinity .
Q. How to resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Assay Validation : Standardize culture conditions (e.g., serum concentration, passage number) and use internal controls (e.g., staurosporine) .
- Metabolic Profiling : Quantify compound uptake (LC-MS) and metabolism (e.g., CYP450 assays) in resistant vs. sensitive cell lines .
- Isogenic Models : Compare activity in wild-type vs. CRISPR-edited cell lines (e.g., p53-null) to identify genetic dependencies .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition IC₅₀ values?
- Methodological Answer :
- Assay Conditions : Control ATP concentration (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 6.8) to minimize variability .
- Compound Stability : Verify integrity via HPLC after incubation in assay buffer (e.g., 37°C, 1 hour) to rule out degradation .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., radioactive kinase assays vs. fluorescence-based) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
